N-Acetyl Folic Acid-d4
Overview
Description
N-Acetyl Folic Acid-d4 is a deuterated form of N-Acetyl Folic Acid, which is a derivative of folic acidThe deuterated form, this compound, is often used in scientific research due to its stability and ability to be traced in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Folic Acid-d4 typically involves the incorporation of deuterium atoms into the folic acid molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents. One common method involves the acetylation of folic acid in the presence of deuterated acetic anhydride and a deuterated solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process to verify the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Folic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield a reduced form of this compound .
Scientific Research Applications
N-Acetyl Folic Acid-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways of folic acid in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of folic acid.
Industry: Utilized in the quality control of folic acid supplements and fortified foods
Mechanism of Action
N-Acetyl Folic Acid-d4 exerts its effects by participating in the same biochemical pathways as folic acid. It is converted to tetrahydrofolic acid and methyltetrahydrofolate by the enzyme dihydrofolate reductase. These active forms are essential for the synthesis of purines, pyrimidines, and methionine, which are crucial for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The non-deuterated form of N-Acetyl Folic Acid-d4.
Methyltetrahydrofolate: An active form of folic acid involved in the same biochemical pathways.
Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate .
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it more stable and traceable in metabolic studies. This allows for more accurate and detailed analysis of folic acid metabolism and its effects in biological systems .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O7/c1-10(29)24-21-27-17-16(19(33)28-21)25-13(9-23-17)8-22-12-4-2-11(3-5-12)18(32)26-14(20(34)35)6-7-15(30)31/h2-5,9,14,22H,6-8H2,1H3,(H,26,32)(H,30,31)(H,34,35)(H2,23,24,27,28,29,33)/t14-/m0/s1/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBBJYJZIOMODD-WMVUXAOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746935 | |
Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461426-36-8 | |
Record name | L-Glutamic acid, N-[4-[[[2-(acetylamino)-1,4-dihydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl-2,3,5,6-d4]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461426-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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